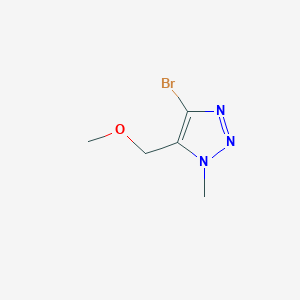

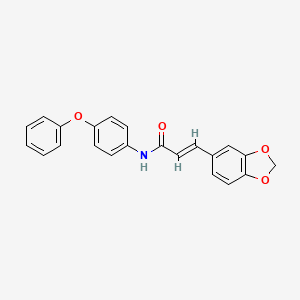

Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar structure, “4-(2-fluoro-4-nitrophenoxy)-1-([11C]methyl)-1,2,3,6-tetrahydropyridine”, has been synthesized for use as a monoamine oxidase-A (MAO-A) selective PET-MRI hybrid imaging agent . The synthesis involved carbon-11 N-methylation in ethanol, followed by sodium borohydride reduction .Molecular Structure Analysis

The molecular structure of “Methyl (2-fluoro-4-nitrophenyl)acetate”, a compound with a similar structure, has been reported . It has a molecular formula of C9H8FNO4, an average mass of 213.163 Da, and a monoisotopic mass of 213.043732 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, in the synthesis of “4-(2-fluoro-4-nitrophenoxy)-1-([11C]methyl)-1,2,3,6-tetrahydropyridine”, MAO-A catalyzed oxidation and spontaneous hydrolysis of the compound yielded a non-toxic labeled metabolite for PET imaging, and 2-fluoro-4-nitrophenol for possible chemical shift-switching MRI .科学研究应用

MFNTC has been studied for its potential applications in scientific research. It has been used in both in vivo and in vitro experiments, as well as in drug development.

体内

MFNTC has been studied for its potential applications in in vivo experiments. In particular, it has been studied for its ability to selectively bind to certain proteins, which makes it useful for the study of protein-protein interactions in living cells. It has also been studied for its potential to be used in drug development.

体外

MFNTC has been studied for its potential applications in in vitro experiments. In particular, it has been studied for its ability to selectively bind to certain proteins, which makes it useful for the study of protein-protein interactions in a laboratory setting. It has also been studied for its potential to be used in drug development.

作用机制

Target of Action

The primary target of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is the enzyme monoamine oxidase-A (MAO-A) . MAO-A plays a crucial role in the metabolism of monoamines, including neurotransmitters such as serotonin and norepinephrine .

Mode of Action

This compound: interacts with its target, MAO-A, through a process of oxidation and spontaneous hydrolysis . This interaction results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol .

Biochemical Pathways

The action of This compound affects the biochemical pathway involving MAO-A. The oxidation and hydrolysis of the compound by MAO-A lead to changes in the levels of monoamine neurotransmitters . These changes can have downstream effects on various neurological processes and functions.

Pharmacokinetics

The pharmacokinetics of This compound involve its metabolism by MAO-A, leading to the production of a non-toxic labeled metabolite . This metabolite can be used for PET imaging, providing a means to monitor the distribution and elimination of the compound in the body . .

Result of Action

The action of This compound results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol . These products can be detected and differentiated using PET imaging and MRI, respectively . This allows for the monitoring of the compound’s effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the rate of the compound’s metabolism by MAO-A . .

生物活性

MFNTC has been studied for its biological activity. In particular, it has been studied for its ability to modulate the activity of certain proteins, which makes it useful for the study of protein-protein interactions. It has also been studied for its potential to be used in drug development.

Biochemical and Physiological Effects

MFNTC has been studied for its biochemical and physiological effects. In particular, it has been studied for its ability to modulate the activity of certain proteins, which makes it useful for the study of protein-protein interactions. It has also been studied for its potential to be used in drug development.

实验室实验的优点和局限性

MFNTC has several advantages and limitations when used in lab experiments. One advantage is its ability to selectively bind to certain proteins, which makes it useful for the study of protein-protein interactions. Another advantage is its versatility, as it can be used in both in vivo and in vitro experiments. However, it is important to note that MFNTC has a limited shelf life and is not suitable for long-term storage. Additionally, it is important to note that MFNTC is a synthetic molecule and therefore may not be suitable for use in certain experiments.

未来方向

MFNTC has the potential to be used in a variety of future research applications. For example, it could be used to study the effects of protein-protein interactions in a variety of diseases, such as cancer and Alzheimer’s disease. Additionally, it could be used to develop new drugs and therapies for a variety of conditions. Furthermore, MFNTC could be used to study the effects of protein-protein interactions on cellular processes, such as cell growth and differentiation. Finally, MFNTC could be used to study the effects of protein-protein interactions on the immune system.

合成方法

MFNTC can be synthesized either through the Mitsunobu reaction or the Suzuki reaction. The Mitsunobu reaction involves the reaction of a thiol, an alcohol, and a phosphine oxide in the presence of a base. The Suzuki reaction, on the other hand, involves the reaction of an arylboronic acid and an aryl halide in the presence of a base. Both reactions result in the formation of MFNTC.

属性

IUPAC Name |

methyl 3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(14(16)17)6-8(9)13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCDPEXMZJSAEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2623143.png)

![N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2623146.png)

![2-ethyl-N-phenylthieno[2,3-b]thiophene-5-carboxamide](/img/structure/B2623147.png)

![6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2623148.png)

![N-(4-bromophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2623150.png)

![N-(2,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2623153.png)

![2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2623161.png)